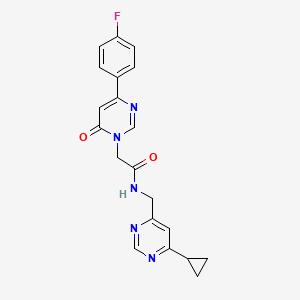

![molecular formula C8H8N4O B2962556 咪唑并[1,2-a]吡啶-8-甲酰肼 CAS No. 1092346-49-0](/img/structure/B2962556.png)

咪唑并[1,2-a]吡啶-8-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridine-8-carbohydrazide can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A mixture of imidazo[1,2-a]pyridine-2-carbohydrazide, propargyl bromide, and K2CO3 in DMF was stirred at room temperature for 72 hours .

Molecular Structure Analysis

The molecular weight of Imidazo[1,2-a]pyridine-8-carbohydrazide is 176.18 . The InChI code is 1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) .

Chemical Reactions Analysis

The reaction outcome of Imidazo[1,2-a]pyridine-8-carbohydrazide is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carbohydrazide is a solid substance .

科学研究应用

药理性质

咪唑并[1,2-a]吡啶及其桥头氮原子在药物化学中越来越受到重视。最近的研究重点关注其药理特性,包括酶抑制剂、受体配体和抗感染剂 (Enguehard-Gueiffier 和 Gueiffier,2007 年)。

治疗应用

该化合物以其在药物化学中的广泛应用而闻名,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病和质子泵抑制剂活性。它是各种上市制剂的一部分,如唑利定、唑吡坦和阿尔匹丁 (Deep 等人,2016 年)。

抗分枝杆菌特性

特别是咪唑并[1,2-a]吡啶-8-甲酰胺类化合物已显示出作为新型抗分枝杆菌先导物的希望。这些抑制剂对结核分枝杆菌具有选择性,对其他革兰氏阳性或革兰氏阴性病原体没有活性 (Ramachandran 等人,2013 年)。

合成方法

在使用廉价催化剂和温和条件合成咪唑并[1,2-a]吡啶方面取得了重大进展。功能化咪唑并[1,2-a]吡啶衍生物的创建对于增强生物活性至关重要 (Ravi 和 Adimurthy,2017 年)。

抗念珠菌活性

咪唑并[1,2-a]吡啶衍生物已被评估其对各种念珠菌属物种的抗念珠菌活性。这些衍生物的合成涉及咪唑并[1,2-a]吡啶-2-甲酸酰肼与苯甲醛的反应 (Kaplancıklı 等人,2008 年)。

抗肿瘤治疗

咪唑并[1,2-a]吡啶已显示出显着的生物活性,特别是在抗癌活性方面。各种类似物已被用作临床试验中新型抗癌剂的先导分子 (Goel 等人,2016 年)。

绿色合成策略

通过级联反应和 C-H 官能化解决了绿色化学中的挑战,目的是在咪唑并[1,2-a]吡啶衍生物的合成中实现最大的原子经济性和官能团多样性 (Yu 等人,2018 年)。

抗菌活性

咪唑并[1,2-a]吡啶-2-甲酸芳基亚烷基肼衍生物已被合成并检查其抗菌活性,突出了其治疗潜力的另一个方面 (Turan-Zitouni 等人,2001 年)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine-8-carbohydrazide derivatives have been designed and evaluated for cytotoxic activity . The most potent compound was found to target PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family . These receptors play a role in the regulation of cell proliferation, differentiation, and angiogenesis, which are critical for cancer development and progression .

Mode of Action

The interaction of Imidazo[1,2-a]pyridine-8-carbohydrazide with its target PDGFRA was investigated in silico . Molecular docking and molecular dynamic studies demonstrated key residues, Lys627 and Asp836 , interacting with the active compound . This interaction inhibits the activity of PDGFRA, thereby exerting its cytotoxic effect .

Biochemical Pathways

The inhibition of PDGFRA affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to the arrest of cell growth and induction of apoptosis .

Result of Action

Imidazo[1,2-a]pyridine-8-carbohydrazide has shown significant cytotoxic potential . For instance, one of the derivatives increased the number of MCF-7 (a breast cancer cell line) cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest . It also induced apoptosis in these cells, as revealed by Hoechst 33,258 staining .

安全和危害

Imidazo[1,2-a]pyridine-8-carbohydrazide is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-8-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to be effective against colon cancer cell lines . The compound’s interactions with enzymes, proteins, and other biomolecules are largely due to its unique structural properties .

Cellular Effects

Imidazo[1,2-a]pyridine-8-carbohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine-8-carbohydrazide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with key residues Lys627 and Asp836 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyridine-8-carbohydrazide change over time. For example, it has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine-8-carbohydrazide vary with different dosages in animal models. For instance, in an acute TB mouse model, 90%, 99%, and 99.9% reduction of bacterial load were observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .

属性

IUPAC Name |

imidazo[1,2-a]pyridine-8-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXYAEDXRKSPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

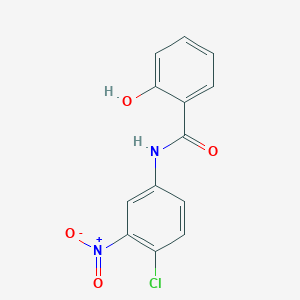

![4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2962474.png)

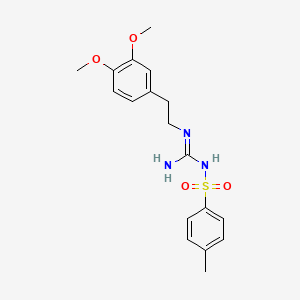

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)

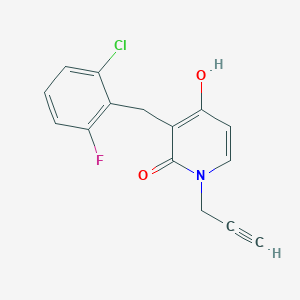

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)

![3-((4-Nitrobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962491.png)

![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)